![molecular formula C5H13Cl3N4 B2686020 4-(Hydrazinylmethyl)-1-methyl-1H-pyrazole trihydrochloride CAS No. 1391733-00-8](/img/structure/B2686020.png)
4-(Hydrazinylmethyl)-1-methyl-1H-pyrazole trihydrochloride
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Overview
Description
This usually includes the compound’s systematic name, its molecular formula, and its structure. It may also include its appearance (solid, liquid, color, etc.) and any unique characteristics .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
This involves understanding the arrangement of atoms in the molecule and the type of bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be found in chemical databases or determined experimentally .Scientific Research Applications
Potential Anti-Cancer Agents
Pyrazole derivatives have been studied for their potential as anti-cancer agents. For example, (E)-4-(2-(3-chlorophenyl)hydrazono)-5-methyl-2,4-dihydro-3H-pyrazol-3-one (CPHMP) and 4-(2-(2,4,5-trichlorophenyl)hydrazinyl)-2,4-dihydro-3H-pyrazol-3-one (TCPHP) were synthesized and identified as candidates for use as photo sensitizers in photovoltaic systems. These compounds have shown promise in docking studies for a negative response against human microsomal prostaglandin E synthase 1, suggesting potential anti-cancer applications (Thomas et al., 2019).
Synthesis and Spectroscopic Studies
Another study synthesized two pyrazole derivatives, CPMHP-I and CFHMP-II, and characterized them using various techniques. The study explored the reactive properties and pharmaceutical potential of these compounds using computational approaches like density functional theory (DFT) calculations, molecular dynamics (MD) simulations, and molecular docking. The findings suggested that CPMHP-I might have inhibitory activity against human microsomal prostaglandin E synthase 1, and CFHMP-II might exhibit inhibitory activity against Mycobacterium tuberculosis type II, offering potential for development as a new anti-TB drug (Thomas et al., 2018).
Synthesis and Chemical Properties
4-Hydrazinylpyrazolo[1,5-а]pyrazines have been synthesized and studied for their potential to combine with compounds having one or two reactive sites, leading to derivatives containing fused 1,2,4-triazole, tetrazole, or 1,2,4-triazine rings. These reactions can be used to synthesize various derivatives with potential applications in medicinal chemistry and materials science (Tsizorik et al., 2018).
Antibacterial and Antifungal Activity
Research into 2-pyrazoline derivatives, synthesized from α,β-unsaturated ketones, has shown that these compounds have significant antimicrobial activity. For instance, compounds synthesized from 4-hydrazinyl benzenesulfonamide hydrochloride exhibited notable antibacterial and antifungal properties, suggesting their potential use in developing new antimicrobial agents (Hassan, 2013).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(1-methylpyrazol-4-yl)methylhydrazine;trihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4.3ClH/c1-9-4-5(2-7-6)3-8-9;;;/h3-4,7H,2,6H2,1H3;3*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEVJJSIIGCCHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNN.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13Cl3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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